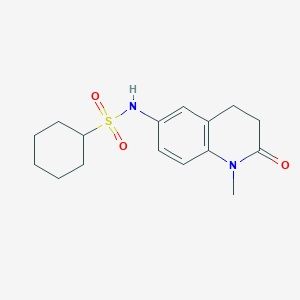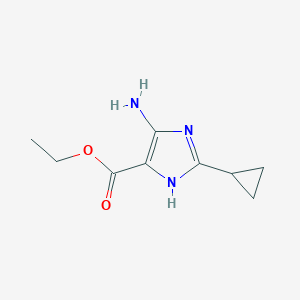
2-(allylthio)-5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(allylthio)-5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is a compound of notable interest due to its unique chemical structure and potential applications in various fields. The imidazole core, substituted with allylthio, nitrophenyl, and trifluoromethylphenyl groups, makes this molecule an intriguing subject for research in medicinal chemistry, pharmacology, and industrial chemistry.
Vorbereitungsmethoden
The synthetic routes to 2-(allylthio)-5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole involve multiple steps starting from commercially available precursors. A typical preparation method might include:
Formation of the imidazole ring through the cyclization of precursor molecules under acidic or basic conditions.
Introduction of the 3-nitrophenyl group via a nucleophilic aromatic substitution reaction.
Incorporation of the allylthio group through a thiolation reaction.
Attachment of the trifluoromethylphenyl group via a Friedel-Crafts alkylation reaction.
Industrial production methods would typically involve large-scale reactions carried out under optimized conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
2-(allylthio)-5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole undergoes a variety of chemical reactions:
Oxidation
: The allylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction
: The nitrophenyl group can be reduced to an amine using reducing agents such as tin(II) chloride or catalytic hydrogenation.
Substitution
: The imidazole ring can participate in substitution reactions, such as halogenation, using reagents like N-bromosuccinimide.
Common reagents and conditions used in these reactions vary depending on the desired transformation. For example, oxidation reactions may require anhydrous conditions, while reductions might be carried out in the presence of a catalyst under hydrogen gas.
Major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially different biological or chemical properties.
Wissenschaftliche Forschungsanwendungen
In chemistry, 2-(allylthio)-5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is studied for its potential as a building block for synthesizing more complex molecules. In biology and medicine, this compound might exhibit interesting biological activities, such as antimicrobial or anti-inflammatory properties, making it a candidate for drug development.
Industrial applications could include its use as a precursor for materials with specific desired properties, such as high thermal stability or unique electronic characteristics.
Wirkmechanismus
The compound’s effects in biological systems are likely mediated by interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the nitrophenyl and allylthio groups might contribute to the overall pharmacophore, modulating the compound's activity. The precise pathways involved would depend on the specific biological context and the nature of the molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other imidazole derivatives with different substituents, such as 2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole or 1-(3-(trifluoromethyl)phenyl)-1H-imidazole. Compared to these, 2-(allylthio)-5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole may offer unique properties, such as enhanced lipophilicity due to the allyl group, or increased electron-withdrawing effects from the trifluoromethyl group, leading to potentially different biological activities or chemical reactivity.
By studying this compound in detail, researchers can gain insights into the effects of different substituents on the imidazole core and identify novel applications in various scientific fields.
Eigenschaften
IUPAC Name |
5-(3-nitrophenyl)-2-prop-2-enylsulfanyl-1-[3-(trifluoromethyl)phenyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O2S/c1-2-9-28-18-23-12-17(13-5-3-8-16(10-13)25(26)27)24(18)15-7-4-6-14(11-15)19(20,21)22/h2-8,10-12H,1,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDZFFZTGLXNJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2792333.png)
![N-(4-ethylphenyl)-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide](/img/structure/B2792334.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2792337.png)

![5-phenyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2792340.png)
![7-[2-O-(6-O-Acetyl-beta-D-allopyranosyl)-beta-D-glucopyranosyloxy]-5,8-dihydroxy-4'-methoxyflavone](/img/structure/B2792341.png)
![4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride](/img/new.no-structure.jpg)





![4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2792351.png)

